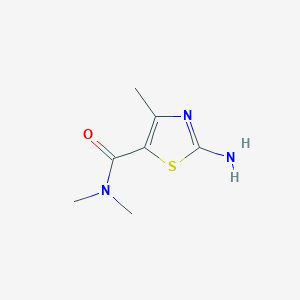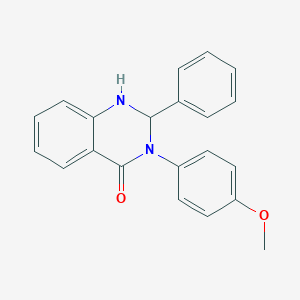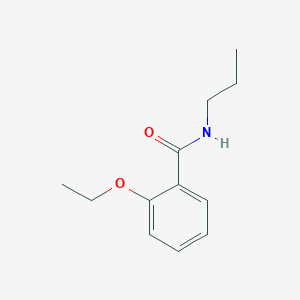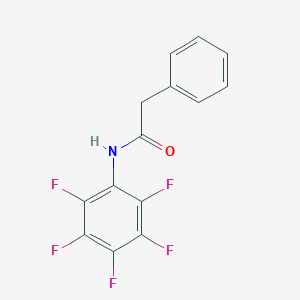
N-(4-aminophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-aminophenyl)furan-2-carboxamide” is a chemical compound with the empirical formula C11H10N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to a carboxamide group, which is further connected to a phenyl ring with an amino group .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 202.21 .Applications De Recherche Scientifique
N-(4-aminophenyl)furan-2-carboxamide has been studied for its potential applications in various scientific research areas. It has been used in studies to investigate the mechanisms of action and biochemical and physiological effects of this compound. It has also been used in studies to investigate the effects of this compound on the immune system, inflammation, and cancer. Additionally, this compound has been used in studies to investigate the effects of this compound on the nervous system, including its potential to modulate neurotransmitter release and synaptic plasticity.
Mécanisme D'action
N-(4-aminophenyl)furan-2-carboxamide has been shown to interact with several proteins and receptors in the body, including the serotonin receptor, the GABA receptor, and the NMDA receptor. It has been hypothesized that this compound modulates the activity of these proteins and receptors by acting as an agonist or antagonist, depending on the specific protein or receptor. Additionally, this compound has been shown to interact with several other proteins and receptors, including the PPARγ receptor, the TRPV1 receptor, and the 5-HT7 receptor.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to modulate the release of neurotransmitters such as serotonin, GABA, and glutamate. Additionally, it has been shown to modulate the activity of several proteins and receptors, including the PPARγ receptor, the TRPV1 receptor, and the 5-HT7 receptor. Furthermore, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-anxiety effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-aminophenyl)furan-2-carboxamide has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it has been well-studied, which makes it easier to understand its mechanism of action and potential effects. However, there are some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to dissolve and use in experiments. Additionally, it is not very stable, which can make it difficult to store and use for long periods of time.
Orientations Futures
N-(4-aminophenyl)furan-2-carboxamide has potential applications in various scientific research areas. Future research should focus on exploring these potential applications, such as investigating the effects of this compound on the immune system, inflammation, and cancer. Additionally, future research should focus on exploring the potential of this compound to modulate neurotransmitter release and synaptic plasticity. Furthermore, future research should focus on understanding the mechanism of action of this compound, as well as exploring new ways to synthesize and use this compound. Finally, future research should focus on improving the solubility and stability of this compound, in order to make it easier to use in experiments.
Méthodes De Synthèse
N-(4-aminophenyl)furan-2-carboxamide can be synthesized through a simple two-step reaction. In the first step, 4-aminophenylacetaldehyde is reacted with furan-2-carboxylic acid in the presence of sodium hydroxide to form the intermediate 4-amino-3-hydroxy-5-phenyl-2-furancarboxamide. In the second step, this intermediate is reacted with acetic anhydride in the presence of sodium acetate to form this compound.
Propriétés
IUPAC Name |
N-(4-aminophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFFWCDLWDYGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352213 |
Source


|
| Record name | N-(4-aminophenyl)-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21838-58-4 |
Source


|
| Record name | N-(4-aminophenyl)-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)



![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)







![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
